molecular formula C13H19NO3 B8688617 t-Butyl [3-(aminomethyl)phenoxy]acetate

t-Butyl [3-(aminomethyl)phenoxy]acetate

Cat. No.: B8688617
M. Wt: 237.29 g/mol
InChI Key: AKKHONAFSHTNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl [3-(aminomethyl)phenoxy]acetate is a synthetic ester featuring a tert-butyl ester group and a 3-(aminomethyl)phenoxy moiety. This compound is structurally designed to balance steric bulk (from the tert-butyl group) with reactive functionality (from the aminomethyl substituent). Such derivatives are often explored in pharmaceutical and agrochemical research due to their tunable solubility, stability, and bioactivity .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 2-[3-(aminomethyl)phenoxy]acetate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)9-16-11-6-4-5-10(7-11)8-14/h4-7H,8-9,14H2,1-3H3

InChI Key

AKKHONAFSHTNGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)CN

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following table highlights structurally related compounds, their CAS numbers, and similarity scores (based on molecular fingerprints):

Compound Name CAS Number Similarity Score Key Functional Differences
Ethyl 2-(3-aminophenyl)acetate 52273-79-7 0.92 Ethyl ester instead of t-butyl
Methyl 2-(3-aminophenyl)acetate 52913-11-8 0.88 Methyl ester; shorter alkyl chain
Abbott 49816 (Ethyl ester derivative) 78235-46-8 N/A Ethyl ester, hydrochloride salt
tert-Butyl Acetate N/A 0.78* Lacks aminomethylphenoxy group

*Estimated based on tert-butyl backbone similarity .

Key Observations :

  • Alkyl Chain Impact : The tert-butyl group confers significant steric hindrance, reducing reactivity in nucleophilic environments compared to methyl or ethyl esters .

Comparison with Methyl/Ethyl Analogs :

  • Methyl and ethyl esters (e.g., Methyl 3-oxobutanoate, CAS 105-45-3) are typically synthesized via simpler esterification with methanol/ethanol, avoiding the need for bulky tert-butyl protection .

Physicochemical Properties

Property t-Butyl [3-(aminomethyl)phenoxy]acetate Ethyl 2-(3-aminophenyl)acetate tert-Butyl Acetate
Solubility (H₂O) Low (tert-butyl hinders polarity) Moderate (ethyl enhances) Very low
Stability High (steric protection) Moderate High
Boiling Point ~250°C (estimated) ~220°C 98°C

Notes:

  • The aminomethyl group marginally improves water solubility compared to non-polar tert-butyl acetate but remains less soluble than ethyl/methyl analogs due to the bulky tert-butyl group .

Functional Uses

  • Agrochemicals : tert-butyl esters are valued for their controlled degradation in pesticide formulations .

Comparison with Methyl Aceto Acetate (CAS 105-45-3) :

  • Methyl aceto acetate requires less stringent protection (P95 respirators) but poses higher flammability risks .

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